molecular formula C25H22Cl2N2O4 B10931954 1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10931954
M. Wt: 485.4 g/mol
InChI Key: IQSOUKVSIDEDGS-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the phenyl rings are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the dimethoxy groups, which may result in different chemical and biological properties.

    1-(3,4-Dimethoxyphenyl)-3,5-diphenyl-1H-pyrazole:

    1-(3,4-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: This compound has a different substitution pattern on the phenyl rings, which can influence its chemical behavior and biological activity.

Properties

Molecular Formula

C25H22Cl2N2O4

Molecular Weight

485.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-bis(3,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C25H22Cl2N2O4/c1-30-22-9-5-15(11-24(22)32-3)20-14-21(16-6-10-23(31-2)25(12-16)33-4)29(28-20)17-7-8-18(26)19(27)13-17/h5-14H,1-4H3

InChI Key

IQSOUKVSIDEDGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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